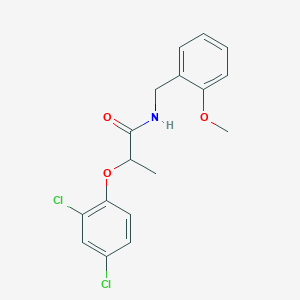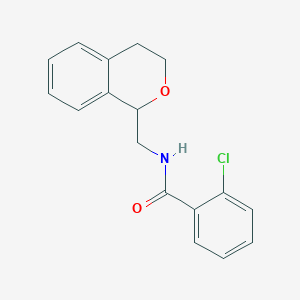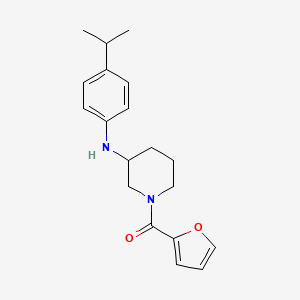![molecular formula C20H19BrO3 B4966798 7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B4966798.png)
7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one, also known as BBPMC, is a synthetic compound that has been extensively studied for its potential use as a biological tool in scientific research. BBPMC belongs to the class of coumarin derivatives and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of COX-2 by binding to its active site, thereby preventing the production of prostaglandins. This compound has also been found to inhibit the activity of certain kinases, such as extracellular signal-regulated kinase (ERK), which is involved in cell proliferation and survival.
Biochemical and physiological effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of inflammatory diseases such as arthritis and cancer. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells, which may have potential as a cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has several advantages as a biological tool in scientific research. It is relatively easy to synthesize and purify, and its chemical structure can be easily modified to produce analogs with different biological activities. However, this compound also has some limitations. Its mechanism of action is not fully understood, and its effects may be cell-type specific, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one. One area of interest is its potential as a cancer therapy. This compound has been found to induce apoptosis in cancer cells, and further research is needed to determine its efficacy in vivo. Another area of interest is its potential as an anti-inflammatory agent. This compound has been shown to inhibit the activity of COX-2, and further research is needed to determine its effectiveness in treating inflammatory diseases. Finally, the development of this compound analogs with different biological activities may provide new insights into its mechanism of action and potential therapeutic uses.
Synthesemethoden
The synthesis of 7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one involves the reaction of 7-hydroxy-8-methyl-4-propylcoumarin with 2-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds under reflux conditions in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified through column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been widely used as a biological tool in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation.
Eigenschaften
IUPAC Name |
7-[(2-bromophenyl)methoxy]-8-methyl-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrO3/c1-3-6-14-11-19(22)24-20-13(2)18(10-9-16(14)20)23-12-15-7-4-5-8-17(15)21/h4-5,7-11H,3,6,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTHVFIOYZKVTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole](/img/structure/B4966740.png)

![N-{1-[4,5-bis(dimethylamino)-1-naphthyl]-2,2,2-trichloroethyl}-4-chlorobenzenesulfonamide](/img/structure/B4966756.png)
![ethyl N-{[(4-chlorophenyl)amino]carbonothioyl}-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-beta-alaninate](/img/structure/B4966759.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)ethanediamide](/img/structure/B4966767.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4966769.png)
![[(4,6,8-trimethyl-2-quinolinyl)thio]acetonitrile](/img/structure/B4966774.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(4-methyl-1-piperazinyl)nicotinamide](/img/structure/B4966787.png)


![benzyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4966793.png)

![2-{[3-cyano-4-(2,5-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4966807.png)